tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[34]octane-2-carboxylate is a complex organic compound with the molecular formula C10H15N3O4 It is characterized by a spirocyclic structure containing multiple functional groups, including oxo and triaza moieties
Preparation Methods
The synthesis of tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the reaction of appropriate starting materials under controlled conditions to form the spirocyclic core, followed by functional group modifications to introduce the tert-butyl ester and oxo groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the number and position of nitrogen atoms.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound has fewer oxo groups and a different arrangement of functional groups The uniqueness of tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3
Properties
CAS No. |
1307812-71-0 |
---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.2438 |
Synonyms |
tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.